molecular formula C24H21FN4O3 B2412794 N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921842-50-4

N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2412794
CAS No.: 921842-50-4
M. Wt: 432.455
InChI Key: UVWLROTVHJQRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic system, substituted with various functional groups that contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-2-16-7-11-19(12-8-16)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-17-5-9-18(25)10-6-17/h3-13H,2,14-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWLROTVHJQRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a pyridine derivative and a urea derivative can form the pyrido[3,2-d]pyrimidine ring system.

    Introduction of the 4-Fluorobenzyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyrido[3,2-d]pyrimidine core is replaced by a 4-fluorobenzyl group.

    Attachment of the 4-Ethylphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-ethylphenyl group to the core structure.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the aromatic rings, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), or electrophiles (NO₂⁺).

Major Products

    Oxidation Products: Hydroxylated derivatives, ketones.

    Reduction Products: Alcohols, reduced pyrido[3,2-d]pyrimidine derivatives.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying enzyme functions and cellular pathways.

    Medicine: Potential therapeutic agent. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(4-ethylphenyl)-2-(3-(4-bromobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific substitution pattern. The presence of the 4-fluorobenzyl group can significantly alter its biological activity and chemical reactivity compared to its analogs. This fluorine substitution can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Biological Activity

N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN3O3C_{23}H_{24}FN_{3}O_{3} with a molecular weight of approximately 437.47 g/mol. The structure features multiple functional groups that contribute to its biological activity, particularly the pyrido[3,2-d]pyrimidine core which is known for its interaction with various biological targets.

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. It is believed to inhibit key signaling pathways involved in cell proliferation and apoptosis. The exact mechanisms are still under investigation but show promise for therapeutic applications.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values reported at 6.2 μM and 27.3 μM respectively .
  • Structure-Activity Relationship (SAR) studies suggest that modifications to the fluorobenzyl and ethyl groups can enhance its potency against cancer cells .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. It has been tested against resistant strains of bacteria, revealing promising results in inhibiting bacterial growth:

  • Inhibition Assays indicated that this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Overview

Biological ActivityTarget Cell LineIC50 Value (μM)Mechanism
AnticancerT47D (Breast)6.2Apoptosis induction
AnticancerHCT-116 (Colon)27.3Cell cycle arrest
AntimicrobialS. aureusNot specifiedBacterial growth inhibition
AntimicrobialE. coliNot specifiedBacterial growth inhibition

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on T47D cells. The results indicated that treatment led to a significant reduction in cell viability after 48 hours of exposure.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that this compound could serve as a lead candidate for developing new antibiotics against resistant bacterial strains.

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization reactions, often using substituted benzyl groups (e.g., 4-fluorobenzyl) under reflux conditions in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Acetamide coupling : Introduction of the N-(4-ethylphenyl)acetamide moiety via nucleophilic substitution or amide bond formation, requiring catalysts like EDCI/HOBt and inert atmospheres to prevent hydrolysis .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product.
    Key conditions : Temperature control (70–100°C), reaction times (12–48 hours), and anhydrous solvents to minimize side reactions .

Basic: What analytical methods confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate proton environments and carbon frameworks, with aromatic protons (6.5–8.5 ppm) and carbonyl signals (165–175 ppm) critical for confirming the pyrido[3,2-d]pyrimidine and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight and functional group retention .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Basic: What preliminary biological activities have been reported?

  • Anticancer potential : Inhibition of kinase enzymes (e.g., EGFR) in vitro, with IC₅₀ values in the low micromolar range, observed in analogues with similar pyrido[3,2-d]pyrimidine scaffolds .
  • Anti-inflammatory activity : Suppression of COX-2 in macrophage models, linked to the 4-fluorobenzyl substituent’s electron-withdrawing effects .
  • Antimicrobial screening : Moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to hydrophobic interactions with cell membranes .

Advanced: How can synthesis yield and purity be optimized?

  • Solvent selection : Replacing DMSO with DMAc (dimethylacetamide) improves solubility of intermediates, reducing side products .
  • Catalyst screening : Transitioning from EDCI/HOBt to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) enhances amide coupling efficiency (yield increase: 60% → 85%) .
  • Temperature modulation : Gradual heating (ramp from 25°C to 80°C over 2 hours) prevents thermal degradation of the pyrido[3,2-d]pyrimidine core .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide or unreacted intermediates) .
  • Tautomerism analysis : Dynamic NMR experiments (variable temperature) can detect keto-enol tautomerism in the pyrido[3,2-d]pyrimidine ring, which may explain peak splitting .
  • X-ray crystallography : Resolve ambiguous proton assignments by comparing experimental NMR data with crystal structures of analogues .

Advanced: What methodologies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina; focus on hydrogen bonding with the pyrido[3,2-d]pyrimidine’s carbonyl groups and hydrophobic interactions with the 4-ethylphenyl group .
  • Kinase inhibition assays : Measure IC₅₀ via fluorescence polarization (FP) assays using recombinant enzymes .
  • Cellular pathway analysis : Western blotting to track downstream markers (e.g., phosphorylated ERK) in cancer cell lines .

Advanced: How does structural variation impact activity (SAR)?

  • Substituent effects :
    • 4-Fluorobenzyl : Enhances kinase inhibition (IC₅₀: 1.2 µM vs. 4.7 µM for non-fluorinated analogues) due to increased electronegativity .
    • N-(4-ethylphenyl) : Improves lipophilicity (logP: 3.8 vs. 2.5 for methyl derivatives), correlating with better membrane permeability .
  • Scaffold modifications : Replacing pyrido[3,2-d]pyrimidine with thieno[3,2-d]pyrimidine reduces anticancer activity (IC₅₀ increase: 2-fold), highlighting the core’s importance .

Advanced: How to assess stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC. Acidic conditions (pH <3) hydrolyze the acetamide group .
  • Oxidative stress : Treat with H₂O₂ (1 mM); LC-MS identifies oxidation products (e.g., sulfoxide formation in thieno analogues) .
  • Light exposure : UV-vis spectroscopy tracks photodegradation; amber vials recommended for long-term storage .

Advanced: What strategies evaluate metabolic interactions (e.g., CYP450 inhibition)?

  • CYP450 screening : Use human liver microsomes and probe substrates (e.g., CYP3A4 with midazolam). Measure metabolite formation via LC-MS/MS .
  • Time-dependent inhibition (TDI) assays : Pre-incubate compound with NADPH to detect irreversible binding, a risk for drug-drug interactions .

Advanced: How can computational modeling guide derivative design?

  • QSAR models : Train on IC₅₀ data from analogues to predict bioactivity based on descriptors (e.g., polar surface area, H-bond acceptors) .
  • ADMET prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (low, due to high molecular weight) .
  • Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.